![molecular formula C22H26ClN7O3S B193329 N-(2-Chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide CAS No. 910297-58-4](/img/structure/B193329.png)
N-(2-Chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide
Overview
Description
The compound “N-(2-Chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide” is a potent Src/Abl kinase inhibitor with excellent antiproliferative activity against hematological and solid tumor cell lines . It has shown potent antitumor activity in preclinical assays .
Scientific Research Applications
Chronic Myeloid Leukemia (CML) Treatment
Hydroxymethyl Dasatinib has been identified as a potent therapeutic agent in the treatment of CML. It is particularly effective in cases where there is resistance or intolerance to prior therapy, including imatinib . The compound’s ability to inhibit the BCR-ABL kinase with high potency makes it a valuable asset in the fight against this form of leukemia.
Acute Lymphoblastic Leukemia (ALL) Management
In the management of ALL, especially the Philadelphia chromosome-positive (Ph+) variant, Hydroxymethyl Dasatinib serves as a first-line treatment option . Its dual Src-Abl1 kinase inhibition capability allows it to be used in both adults and children, showcasing its versatility in cancer treatment protocols.
Therapeutic Drug Monitoring (TDM)
The variability in pharmacokinetics among patients taking Dasatinib necessitates the use of TDM. Hydroxymethyl Dasatinib can be monitored to optimize individual dosing, thereby enhancing treatment efficacy and reducing the risk of adverse effects .
Pharmacokinetic Research
Understanding the pharmacokinetics of Hydroxymethyl Dasatinib in healthy subjects is crucial for determining its safety profile and therapeutic window. Population pharmacokinetic studies help in identifying the sources of variability in drug response and absorption rates .
Gastrointestinal Stromal Tumors (GISTs)
Research has shown that Hydroxymethyl Dasatinib can have a significant impact on GISTs. Clinical trials have demonstrated promising responses, indicating its potential as a treatment option for this type of tumor .
Kinase Inhibition Profiling
Apart from its primary targets, Hydroxymethyl Dasatinib exhibits inhibitory activity against a range of kinases, including c-KIT, PDGFRβ, and ephrin receptor kinases. This broad spectrum of activity opens up possibilities for its application in various kinase-related pathologies .
Drug Resistance Studies
Hydroxymethyl Dasatinib is crucial in studying drug resistance mechanisms, particularly in cases where cancer cells develop resistance to first-generation kinase inhibitors. Its effectiveness against most imatinib-resistant BCR-ABL mutants provides a pathway for developing next-generation treatments .
Individualized Medicine
The compound’s association with treatment response and its variable pharmacokinetic exposure among patients highlight its role in the advancement of individualized medicine. By tailoring dosages based on patient-specific pharmacokinetic profiles, Hydroxymethyl Dasatinib can contribute to more personalized and effective cancer treatment strategies .
Mechanism of Action
Target of Action
Hydroxymethyl Dasatinib, also known as BMS-749426 or Dasatinib metabolite M24, is a potent inhibitor of multiple targets. Its primary targets include BCR-ABL, SRC family kinases (SRC, LCK, YES, FYN), and several other oncogenic kinases . It also inhibits c-KIT, PDGFR-α and PDGFR-β, and ephrin receptor kinases . These targets play crucial roles in cell proliferation and survival, particularly in the context of cancer.
Mode of Action
Hydroxymethyl Dasatinib interacts with its targets by inhibiting their kinase activity. It blocks the active and inactive conformations of the ABL kinase domain . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to a decrease in cancer cell proliferation and survival .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting BCR-ABL, it disrupts the pathogenesis of chronic myeloid leukemia (CML) and acute lymphocytic leukemia (ALL) . It also inhibits several SRC-family kinases, which are involved in various cellular processes, including cell division, survival, and migration . Moreover, it blocks the activities of HER2, AKT, β-catenin, and JNK1/2/3 .
Pharmacokinetics
Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 hours . Based on total radioactivity, only 20% of the oral dose is recovered unchanged in feces and urine . Dasatinib’s absorption is decreased by pH-modifying agents and is subject to drug interactions with CYP3A4 inducers or inhibitors .
Result of Action
The molecular and cellular effects of Dasatinib’s action include significant inhibition of cell viability, reduction of cancer cell invasion, and inhibition of epithelial-mesenchymal transition (EMT) progression . It also promotes apoptosis and induces cell cycle arrest in the G1 phase .
Action Environment
The action, efficacy, and stability of Dasatinib can be influenced by various environmental factors. For instance, its absorption is decreased by pH-modifying agents . Moreover, it is subject to drug interactions with CYP3A4 inducers or inhibitors, which can affect its metabolism and consequently its efficacy and toxicity .
properties
IUPAC Name |
N-[2-chloro-6-(hydroxymethyl)phenyl]-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O3S/c1-14-25-18(11-19(26-14)30-7-5-29(6-8-30)9-10-31)27-22-24-12-17(34-22)21(33)28-20-15(13-32)3-2-4-16(20)23/h2-4,11-12,31-32H,5-10,13H2,1H3,(H,28,33)(H,24,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNOWBHQESWSTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CCO)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474433 | |
Record name | Hydroxymethyl Dasatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide | |
CAS RN |
910297-58-4 | |
Record name | N-(2-Chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxymethyl Dasatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-CHLORO-6-(HYDROXYMETHYL)PHENYL)-2-((6-(4-(2-HYDROXYETHYL)-1-PIPERAZINYL)-2-METHYL-4-PYRIMIDINYL)AMINO)-5-THIAZOLECARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4S6Z9X0XS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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